molecular formula C20H26N6O3S B2686113 1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide CAS No. 1189715-84-1

1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B2686113
CAS No.: 1189715-84-1
M. Wt: 430.53
InChI Key: XHXICMYWLUJAGR-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl]piperidine-4-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazolo[4,3-a]pyrimidines . This class of compounds is known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is determined by various spectroscopic techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C20H26N6O3S, and molecular weight, 430.53. Further analysis would require experimental data.

Future Directions

The future research directions for this class of compounds could involve further exploration of their pharmacological activities and the development of new synthetic routes. In silico pharmacokinetic and molecular modeling studies could also be beneficial for drug design, discovery, and development .

Properties

IUPAC Name

1-[3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-12(2)11-25-19(29)17-14(7-10-30-17)26-15(22-23-20(25)26)3-4-16(27)24-8-5-13(6-9-24)18(21)28/h7,10,12-13H,3-6,8-9,11H2,1-2H3,(H2,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXICMYWLUJAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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